Escitalopram Impurity L Reference Standard
The 1-oxo derivative of 1,3-dihydro-2-benzofuran-5-carboxamide (CAS 85118-25-8, also known as 5-carbamoylphthalide) is specified as Escitalopram Impurity L in pharmacopeial monographs [1]. This compound serves as a mandatory analytical reference standard for impurity profiling during Escitalopram and Citalopram drug substance and drug product manufacturing. Unlike generic benzofuran carboxamides, this specific oxidation state (1-oxo) and substitution pattern is required for regulatory method validation and quality control release testing. Procurement of this compound with documented traceability and certificate of analysis compliant with USP or EP guidelines is non-negotiable for ANDA and commercial production workflows [2]. The impurity is chemically defined as 1-oxo-1,3-dihydroisobenzofuran-5-carboxamide, which differs from the reduced parent compound by one oxygen atom, yielding a molecular formula of C9H7NO3 and molecular weight of 177.16 g/mol [3].
Regulatory impurity identity for QC method validation
Requires CoA and traceability per pharmacopeial guidelines
| Evidence Dimension | Regulatory specification requirement for analytical reference standard |
|---|---|
| Target Compound Data | 1-oxo-1,3-dihydro-2-benzofuran-5-carboxamide (Escitalopram Impurity L, CAS 85118-25-8) specified in Escitalopram monograph |
| Comparator Or Baseline | Other benzofuran carboxamides not listed in pharmacopeial monographs for Escitalopram impurity profiling |
| Quantified Difference | Regulatory specification exists only for this specific 1-oxo-1,3-dihydro-2-benzofuran-5-carboxamide structure as an identified impurity (Impurity L); generic analogs have no regulatory standing for this application |
| Conditions | Pharmaceutical quality control; ANDA submission; commercial manufacturing of Escitalopram per USP/EP monographs |
Why This Matters
For pharmaceutical analytical laboratories, only this specific CAS-registered compound is acceptable for method development, validation, and QC release testing in Escitalopram manufacturing workflows.
- [1] SynZeal. 5-Carbamoylphthalide Escitalopram Impurity (CAS 85118-25-8). Product Technical Datasheet with Regulatory Compliance Statement. View Source
- [2] ChemWhat. 5-Carbamoylphthalide Escitalopram Impurity CAS 85118-25-8. Technical Product Specification. View Source
- [3] Pharmaffiliates. 1-Oxo-3H-2-benzofuran-5-carboxamide (CAS 85118-25-8). Certificate of Analysis Specifications. View Source
